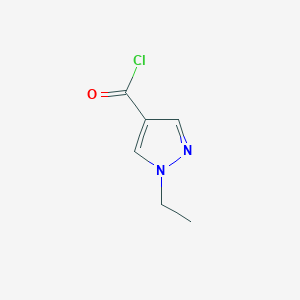

1-ethyl-1H-pyrazole-4-carbonyl chloride

Description

Overview of Pyrazole (B372694) Core Chemistry in Heterocyclic Synthesis

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a fundamental building block in the synthesis of a diverse range of organic compounds. Its aromatic nature and the presence of multiple reaction sites make it a versatile scaffold for chemical modification. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, which has led to their extensive investigation and incorporation into numerous commercial products.

The synthesis of the pyrazole core can be achieved through various methodologies, with the Vilsmeier-Haack reaction being a particularly relevant pathway for the functionalization at the 4-position. This reaction typically involves the formylation of an active methylene (B1212753) group adjacent to a suitable activating group, often leading to the formation of a pyrazole-4-carbaldehyde. This aldehyde can then be oxidized to the corresponding carboxylic acid, a direct precursor to the acyl chloride.

Academic Significance of Acyl Halides as Reactive Intermediates

Acyl halides, and more specifically acyl chlorides, are highly valued in organic synthesis for their exceptional reactivity as acylating agents. The presence of the electron-withdrawing halogen atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity allows for the facile conversion of acyl chlorides into a wide array of other functional groups, including esters, amides, and ketones.

The transformation of a carboxylic acid into an acyl chloride is a critical activation step, as carboxylic acids themselves are generally poor electrophiles. Reagents such as thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus pentachloride are commonly employed for this conversion. The choice of chlorinating agent can be crucial, with thionyl chloride being a widely used reagent due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification of the desired acyl chloride. masterorganicchemistry.comlibretexts.org

Research Trajectory and Importance of 1-Ethyl-1H-pyrazole-4-carbonyl Chloride

The specific compound, this compound, has emerged as a significant intermediate in the synthesis of a variety of bioactive molecules, particularly in the agrochemical sector. Its importance lies in its ability to serve as a building block for the creation of more complex pyrazole derivatives with tailored biological activities.

The synthesis of this compound typically begins with the construction of the pyrazole ring, followed by the introduction and modification of the functional group at the 4-position. A common synthetic route involves the Vilsmeier-Haack formylation of a suitable precursor to yield 1-ethyl-1H-pyrazole-4-carbaldehyde. This aldehyde is then oxidized to 1-ethyl-1H-pyrazole-4-carboxylic acid. The final step is the chlorination of the carboxylic acid, often with thionyl chloride, to produce the target acyl chloride. scielo.brmdpi.com

The resulting this compound is a highly reactive intermediate that can be readily coupled with various nucleophiles, such as amines and alcohols, to generate a diverse library of pyrazole-4-carboxamides and pyrazole-4-carboxylates. Many of these derivatives have been investigated and patented for their potent fungicidal and herbicidal properties. nih.govclockss.orgnih.gov The ethyl group at the 1-position of the pyrazole ring and the carbonyl chloride at the 4-position provide a specific molecular framework that has proven to be advantageous for biological activity in certain applications.

Below are data tables detailing the properties of this compound and its immediate precursor.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| CAS Number | 905307-18-8 |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Reactivity | Highly reactive acylating agent |

Table 2: Properties of 1-Ethyl-1H-pyrazole-4-carboxylic Acid

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| CAS Number | Not available |

| Appearance | Not specified (likely a solid) |

| Reactivity | Precursor to the acyl chloride |

The continued exploration of the reactivity and applications of this compound is expected to yield further innovations in the development of novel and effective chemical entities for a variety of scientific and commercial purposes.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEWJSXRBCNGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating Synthetic Pathways for 1 Ethyl 1h Pyrazole 4 Carbonyl Chloride

Preparative Methods for Pyrazole-4-carboxylic Acid Precursors

The journey towards 1-ethyl-1H-pyrazole-4-carbonyl chloride fundamentally begins with the synthesis of a pyrazole (B372694) ring bearing a carboxylic acid group at the C-4 position. This is often achieved by first constructing the pyrazole ring with appropriate substituents that can be later converted to a carboxylic acid, or by directly incorporating a carboxyl or carboxyl-equivalent group during the ring formation.

The formation of the pyrazole ring is most commonly accomplished through cyclocondensation reactions. These methods involve the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species.

The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method for the synthesis of pyrazoles. nih.govmdpi.com This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govjk-sci.com The reaction proceeds by the initial formation of an imine between one of the carbonyl groups and the hydrazine, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. jk-sci.com When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of two regioisomeric pyrazoles can be formed. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Reference |

| β-diketone | Hydrazine derivative | Catalytic acid | Mixture of two regioisomers | nih.govjk-sci.com |

| Substituted acetylacetone | Hydrazine derivative | Not specified | 1,3,5-substituted pyrazoles | mdpi.com |

| 1,3-dicarbonyl compound | Hydrazine | Less than equivalent amount of acid, pH 0-6.9 | Pyrazole | google.com |

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

Another versatile approach to pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. mdpi.comnih.gov This method typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and elimination to form the pyrazole ring. nih.gov The use of α,β-unsaturated ketones often leads to the formation of pyrazolines, which can then be oxidized to the corresponding pyrazoles. mdpi.com Alternatively, if the α,β-unsaturated carbonyl compound contains a good leaving group at the β-position, the pyrazole can be formed directly. mdpi.comnih.gov

Enaminones, which are β-amino-α,β-unsaturated ketones, can also serve as precursors for pyrazole synthesis. Their reaction with hydrazines provides a regioselective route to substituted pyrazoles. beilstein-journals.org

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| α,β-unsaturated ketone | Hydrazine | Not specified | Pyrazoline (requires subsequent oxidation) | mdpi.com |

| β-arylchalcones | Hydrazine hydrate | Not specified | 3,5-diaryl-1H-pyrazoles | nih.gov |

| Enaminone | Hydrazine | Not specified | 1,3-substituted pyrazoles | beilstein-journals.org |

Table 2: Pyrazole Synthesis from α,β-Unsaturated Carbonyl Compounds and Enaminones

Multicomponent reactions (MCRs) have gained significant attention for the synthesis of pyrazoles due to their efficiency and atom economy. beilstein-journals.orgmdpi.com These reactions involve the combination of three or more starting materials in a single synthetic operation to form the desired product, which incorporates substantial portions of all the reactants. beilstein-journals.org Several MCRs have been developed for the synthesis of pyrazole-4-carboxylates. beilstein-journals.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield a persubstituted pyrazole. beilstein-journals.org Another example involves the reaction of phenylhydrazine, benzaldehyde, and ethyl acetoacetate (B1235776) in the presence of a magnetic ionic liquid to produce ethyl 1-phenyl-1H-pyrazole-4-carboxylate. sid.ir

| Reactants | Catalyst/Conditions | Product | Reference |

| Aldehyde, β-ketoester, hydrazine | Yb(PFO)3 | Persubstituted pyrazole | beilstein-journals.org |

| Phenylhydrazine, benzaldehyde, ethyl acetoacetate | [bmim][FeCl4], flow oxygen | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | sid.ir |

| Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

Table 3: Examples of Multicomponent Reactions for Pyrazole Synthesis

Once the pyrazole ring is formed, the next step towards this compound is the introduction of an ethyl group at one of the nitrogen atoms. This N-alkylation is a crucial step that can be influenced by several factors, including the reaction conditions and the substituents on the pyrazole ring. publish.csiro.au

In a basic medium, the pyrazole anion is the reactive species, and the alkylation is governed by electronic and steric effects. publish.csiro.au Electron-withdrawing groups on the pyrazole ring tend to direct the alkylation to the more distant nitrogen atom, which is more nucleophilic. publish.csiro.au Conversely, electron-releasing groups favor alkylation at the adjacent nitrogen. publish.csiro.au Various methods have been developed for the N-alkylation of pyrazoles, including the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. mdpi.comsemanticscholar.org Another approach involves the use of a crystalline aluminosilicate (B74896) or aluminophosphate as a catalyst. google.com

To obtain the desired 1-ethyl-1H-pyrazole-4-carboxylic acid, a carboxyl group must be introduced at the C-4 position of the pyrazole ring. This can be achieved through various functionalization strategies.

One common method is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C-4 position of a pyrazole. researchgate.netresearchgate.net The resulting pyrazole-4-carbaldehyde can then be oxidized to the corresponding carboxylic acid. researchgate.net For example, the oxidation of 4-formylpyrazoles to the corresponding acids can be efficiently achieved using vanadium catalysts in the presence of hydrogen peroxide. researchgate.net

Alternatively, a halogen atom, such as bromine, can be introduced at the C-4 position. This can then be converted to a carboxylic acid through a lithium-halogen exchange followed by quenching with carbon dioxide (dry ice). chemicalbook.com Another approach involves the direct C-H functionalization of the pyrazole ring. rsc.org For instance, palladium-catalyzed C-H bond activation can be used to introduce an aryl group at the C-5 position of a pyrazole-4-carboxylate, which can then be followed by decarboxylation. academie-sciences.fr

Finally, the direct conversion of the pyrazole-4-carboxylic acid to the desired this compound is typically achieved by treatment with a chlorinating agent such as thionyl chloride. farmaciajournal.com

Functionalization of the Pyrazole C-4 Position to Carboxylic Acid

Vilsmeier-Haack Formylation Followed by Oxidation

A prevalent and effective method for introducing a functional group at the C4 position of the pyrazole ring is the Vilsmeier-Haack reaction. rsc.orgorganic-chemistry.org This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings, such as 1-substituted pyrazoles. researchgate.net The process involves two main steps: the formylation of 1-ethyl-1H-pyrazole to yield 1-ethyl-1H-pyrazole-4-carbaldehyde, followed by the oxidation of the resulting aldehyde to the corresponding carboxylic acid.

The Vilsmeier-Haack reagent, typically a chloroiminium salt, is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). rsc.orgorganic-chemistry.org The reaction with 1-ethyl-1H-pyrazole proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring, being electron-rich, is susceptible to attack by the electrophilic Vilsmeier reagent, leading to the formation of the 4-formyl derivative. rsc.org Reaction conditions can be optimized for temperature and duration to achieve high yields. degres.euarkat-usa.org

Once 1-ethyl-1H-pyrazole-4-carbaldehyde is isolated, it undergoes oxidation to form 1-ethyl-1H-pyrazole-4-carboxylic acid. Various oxidizing agents can be employed for this transformation. The choice of oxidant depends on factors such as yield, selectivity, and reaction conditions. Common oxidants for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) or manganese dioxide (MnO₂).

Table 1: Vilsmeier-Haack Formylation & Oxidation Parameters

| Step | Reagents | Solvent | Temperature (°C) | Duration (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Formylation | 1-ethyl-1H-pyrazole, DMF, POCl₃ | Dichloromethane or neat | 0 to 70 | 2 - 7 | 80 - 95 |

| Oxidation | 1-ethyl-1H-pyrazole-4-carbaldehyde, MnO₂ | Acetone | ~60 | 3 - 4 | ~52 |

Direct Carboxylation Methodologies

Direct carboxylation offers a more direct route to 1-ethyl-1H-pyrazole-4-carboxylic acid, potentially reducing the number of synthetic steps. One such methodology involves the use of oxalyl chloride as both a reagent and a solvent for the carboxylation of 1-alkylpyrazoles. nih.gov In this reaction, a pyrazole-containing derivative of oxalic acid chloride is believed to form initially, which then converts to the carboxylic acid chloride with the release of carbon monoxide. The resulting acid chloride is subsequently hydrolyzed during workup to yield the carboxylic acid. nih.gov

This approach has been shown to be effective for pyrazoles with electron-donating groups. nih.gov However, the stability of the intermediate acid chloride can influence the reaction yield. While this method has been demonstrated on related bis(pyrazol-1-yl)alkanes, its application to 1-ethyl-1H-pyrazole would require specific optimization of reaction conditions to ensure efficient and selective carboxylation at the 4-position. nih.gov

Conversion of 1-Ethyl-1H-pyrazole-4-carboxylic Acid to the Carbonyl Chloride

The final step in the synthesis is the conversion of the stable 1-ethyl-1H-pyrazole-4-carboxylic acid into the more reactive this compound. This transformation is a standard procedure in organic synthesis, achieved by treating the carboxylic acid with a suitable chlorinating agent. libretexts.orgchemguide.co.uklibretexts.org

Reactant Selection for Acyl Chloride Formation (e.g., Thionyl Chloride, Oxalyl Chloride)

The choice of chlorinating agent is critical for ensuring a high yield and purity of the final product. The two most commonly employed reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). youtube.com

Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent for preparing acyl chlorides. farmaciajournal.comlibretexts.org The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.uk This is advantageous as the gaseous byproducts are easily removed from the reaction mixture, simplifying purification. youtube.com The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a good leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for this transformation, often used for substrates that may be sensitive to the higher temperatures sometimes required for thionyl chloride reactions. The byproducts of the reaction with oxalyl chloride are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), all of which are gaseous and easily removed. orgsyn.org

Optimization of Reaction Conditions (Solvents, Temperature, Catalysis)

To maximize the yield and purity of this compound, optimization of the reaction conditions is essential.

Solvents: The reaction is typically carried out in an inert anhydrous solvent to prevent hydrolysis of the highly reactive acyl chloride product. Common choices include chlorinated hydrocarbons like 1,2-dichloroethane (B1671644) or dichloromethane, or aromatic solvents such as toluene. farmaciajournal.comorgsyn.org In some cases, the chlorinating agent itself, particularly thionyl chloride, can be used in excess and serve as the solvent. farmaciajournal.com

Temperature: The reaction temperature can vary depending on the reactivity of the carboxylic acid and the chosen chlorinating agent. Reactions with thionyl chloride are often conducted at reflux temperature for several hours to ensure complete conversion. farmaciajournal.com Oxalyl chloride reactions are typically performed at lower temperatures, often starting at 0°C and allowing the mixture to warm to room temperature. orgsyn.org

Catalysis: The rate of acyl chloride formation, particularly with thionyl chloride or oxalyl chloride, can be significantly increased by adding a catalytic amount of N,N-dimethylformamide (DMF). youtube.com The DMF reacts with the chlorinating agent to form the Vilsmeier reagent in situ, which is a more potent acylating agent and accelerates the conversion of the carboxylic acid. youtube.com

Table 2: Typical Conditions for Acyl Chloride Formation

| Reagent | Solvent | Catalyst | Temperature | Key Advantages |

|---|---|---|---|---|

| Thionyl Chloride | 1,2-Dichloroethane or neat | DMF (catalytic) | Reflux | Cost-effective; gaseous byproducts (SO₂, HCl). |

| Oxalyl Chloride | Dichloromethane / Toluene | DMF (catalytic) | 0°C to Room Temp. | Milder conditions; gaseous byproducts (CO, CO₂, HCl). |

Mechanistic Investigations and Reactivity Profiling of 1 Ethyl 1h Pyrazole 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Mechanisms

The hallmark reaction of acyl chlorides, including 1-ethyl-1H-pyrazole-4-carbonyl chloride, is nucleophilic acyl substitution. This process occurs via a characteristic two-step mechanism: nucleophilic addition followed by elimination. libretexts.org The incoming nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. Subsequently, the carbonyl double bond is reformed by the expulsion of the chloride ion, which is an effective leaving group. libretexts.orgmasterorganicchemistry.com

The general mechanism can be summarized as follows:

Addition: A nucleophile (Nu:) attacks the carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. libretexts.org

Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion (Cl⁻) as the leaving group. libretexts.org

Reaction Kinetics and Rate Determining Steps

While specific kinetic data for this compound are not extensively published, the reaction kinetics can be inferred from studies on analogous aromatic and heterocyclic acyl chlorides, such as benzoyl chloride. rsc.org For most nucleophilic acyl substitutions, the initial addition of the nucleophile to the carbonyl carbon is the rate-determining step. uomustansiriyah.edu.iq

The reaction rate is influenced by the concentration of both the acyl chloride and the nucleophile. Kinetic studies on the methanolysis of substituted benzoyl chlorides in acetonitrile (B52724) have shown that the process can have reaction components that are both first- and second-order with respect to the alcohol nucleophile. rsc.org This suggests complex pathways where a second molecule of the nucleophile may assist in proton removal in the transition state.

The rate law can often be expressed as: Rate = k[Acyl Chloride][Nucleophile]

The electronic properties of the pyrazole (B372694) ring influence the reaction rate. The electron-withdrawing nature of the heterocyclic ring is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple aliphatic acyl chlorides.

Influence of Nucleophile Basicity and Steric Hindrance

The rate and success of the nucleophilic acyl substitution are highly dependent on the properties of the attacking nucleophile.

Basicity: Stronger nucleophiles react more rapidly than weaker ones. Highly basic anions or neutral molecules with available lone pairs, such as amines, are very reactive towards acyl chlorides. libretexts.org Weaker nucleophiles, like alcohols or water, react more slowly but the reactions are still generally efficient due to the high reactivity of the acyl chloride. libretexts.org

Steric Hindrance: The reaction is sensitive to steric bulk on both the nucleophile and the acyl chloride. Bulky nucleophiles will approach the carbonyl carbon more slowly, decreasing the reaction rate. Similarly, significant steric hindrance near the carbonyl group on the pyrazole ring would slow the reaction. For alcoholysis reactions, the general reactivity trend is primary > secondary > tertiary alcohols. libretexts.org

The following table illustrates the expected relative reactivity of various nucleophiles with this compound based on general principles.

| Nucleophile | Class | Expected Relative Rate | Product Type |

|---|---|---|---|

| RNH₂ (Primary Amine) | Strong, Neutral | Very Fast | N-Substituted Amide |

| ROH (Primary Alcohol) | Weak, Neutral | Moderate | Ester |

| H₂O (Water) | Weak, Neutral | Slow | Carboxylic Acid |

| RCOO⁻ (Carboxylate) | Strong, Anionic | Fast | Anhydride |

| (CH₃)₃COH (tert-Butanol) | Weak, Sterically Hindered | Very Slow | Ester |

Role of Leaving Group Effectiveness

The efficiency of a nucleophilic acyl substitution reaction is critically dependent on the ability of the substituent attached to the carbonyl group to act as a leaving group. A good leaving group is a weak base, meaning it is stable on its own. uomustansiriyah.edu.iq

The chloride ion (Cl⁻) is an excellent leaving group because its conjugate acid, hydrochloric acid (HCl), is a very strong acid (pKa ≈ -7). This high stability of the departing chloride ion is a primary reason for the high reactivity of acyl chlorides compared to other carboxylic acid derivatives like esters or amides, whose leaving groups (alkoxides and amides, respectively) are much stronger bases.

Hydrolysis Pathways of Carbonyl Chlorides

Acyl chlorides react readily with water in a process called hydrolysis to form the corresponding carboxylic acid. chemistrysteps.com The hydrolysis of this compound yields 1-ethyl-1H-pyrazole-4-carboxylic acid. This reaction proceeds through the standard nucleophilic acyl substitution mechanism, with water acting as the nucleophile.

The mechanism involves three key steps:

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate with a positively charged oxonium ion is formed.

Elimination and Deprotonation: The intermediate collapses, expelling the chloride ion. The resulting protonated carboxylic acid is then deprotonated by another water molecule or the expelled chloride ion to give the final product and hydrochloric acid. libretexts.org

Due to this reactivity, this compound must be protected from moisture during storage and handling to prevent degradation.

Reduction Chemistry of the Carbonyl Chloride Moiety

The carbonyl chloride group is readily reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the acyl chloride all the way to a primary alcohol (1-ethyl-1H-pyrazol-4-yl)methanol. This occurs via an aldehyde intermediate which is more reactive than the starting material and is immediately reduced further. libretexts.org

Selective Reduction to Aldehydes

Stopping the reduction at the aldehyde stage requires the use of a less reactive, sterically hindered hydride reagent. libretexts.org This moderation prevents the over-reduction of the aldehyde product, allowing for its isolation. libretexts.org The reaction is typically conducted at low temperatures (-78 °C) to further enhance selectivity. chemistrysteps.com

Common reagents for this selective transformation include:

Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃): This reagent is a derivative of LiAlH₄ where three of the hydride ions are replaced by bulky tert-butoxy (B1229062) groups. chemistrysteps.commasterorganicchemistry.com This steric hindrance and reduced number of available hydrides temper its reactivity, making it ideal for converting acyl chlorides to aldehydes. libretexts.orgchemistrysteps.com

Diisobutylaluminum hydride (DIBAL-H): This is another bulky reducing agent that is effective for the partial reduction of acyl chlorides and esters to aldehydes at low temperatures. libretexts.orgchemistrysteps.com

The reaction of this compound with one of these specialized reagents yields 1-ethyl-1H-pyrazole-4-carbaldehyde. nih.gov The mechanism is a nucleophilic acyl substitution where a hydride ion (H⁻) acts as the nucleophile.

| Reagent | Typical Conditions | Product | Key Feature |

|---|---|---|---|

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | -78 °C, Anhydrous Solvent (e.g., THF) | Aldehyde | Sterically hindered, mild hydride donor. chemistrysteps.com |

| Diisobutylaluminum hydride (DIBAL-H) | -78 °C, Anhydrous Solvent (e.g., Toluene) | Aldehyde | Bulky reagent, effective for partial reduction. chemistrysteps.com |

| Lithium aluminum hydride (LiAlH₄) | 0 °C to RT, Anhydrous Ether | Primary Alcohol | Powerful, unhindered reducing agent; causes over-reduction. libretexts.org |

Reduction to Primary Alcohols

The conversion of an acyl chloride to a primary alcohol is a fundamental transformation in organic synthesis. This reduction proceeds in two conceptual steps: the initial reduction of the acyl chloride to an aldehyde, followed by the immediate reduction of the aldehyde to the primary alcohol. libretexts.orgyoutube.com Strong reducing agents are typically required to drive the reaction to completion.

Commonly employed reagents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). chemistrysteps.com

Lithium Aluminum Hydride (LiAlH₄): As a potent reducing agent, LiAlH₄ readily reduces acyl chlorides to primary alcohols. The reaction involves a nucleophilic acyl substitution where a hydride ion (H⁻) attacks the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral intermediate which then collapses, expelling the chloride ion to yield an aldehyde. The aldehyde is subsequently reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. libretexts.orgyoutube.com Due to the high reactivity of LiAlH₄, the reaction cannot be stopped at the aldehyde stage. chemistrysteps.com

Sodium Borohydride (NaBH₄): Although less reactive than LiAlH₄, NaBH₄ is also capable of reducing acyl chlorides to primary alcohols. youtube.comchemistrysteps.com The mechanism is analogous to that of LiAlH₄ reduction. In some methodologies, the efficiency and selectivity of NaBH₄ can be enhanced by additives or specific solvent systems, such as using a phase-transfer catalyst in a dichloromethane-water system, which allows for rapid and high-yield conversions under mild conditions. researchgate.net

The general reaction for the reduction of this compound is illustrated below:

Reaction Scheme: Reduction to (1-Ethyl-1H-pyrazol-4-yl)methanol

| Reducing Agent | Typical Solvent | Relative Reactivity | Key Considerations |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ethers (e.g., Diethyl ether, THF) | Very High | Reacts violently with water and protic solvents; requires anhydrous conditions and careful workup. libretexts.org |

| Sodium Borohydride (NaBH₄) | Alcohols (e.g., Ethanol, Methanol), THF, Water | Moderate | Safer and easier to handle than LiAlH₄; can be used in protic solvents. chemistrysteps.comresearchgate.net |

Electrophilic Reactivity in Carbon-Carbon Bond Forming Reactions

The carbonyl carbon of this compound is highly electrophilic, making it an excellent reagent for carbon-carbon bond formation, most notably through Friedel-Crafts acylation. wikipedia.orgnih.gov This reaction involves the acylation of an aromatic ring with an acyl chloride using a strong Lewis acid catalyst. wikipedia.org

In this context, this compound can act as the acylating agent to introduce the 1-ethyl-1H-pyrazole-4-carbonyl moiety onto an aromatic substrate. The reaction is initiated by the activation of the acyl chloride by a Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating the formation of a highly electrophilic acylium ion. wikipedia.orgmasterorganicchemistry.com This acylium ion is resonance-stabilized and does not undergo rearrangement, which is a significant advantage over Friedel-Crafts alkylation. wikipedia.org

The pyrazole ring itself is an electron-rich heterocycle, but its reactivity in electrophilic aromatic substitution can be complex. However, in this reaction, the acyl chloride group is the reactive electrophile. The reaction with a nucleophilic aromatic compound, such as benzene (B151609) or a substituted derivative, proceeds via electrophilic aromatic substitution to form a pyrazolyl ketone. rsc.org The choice of catalyst can be critical, as strong Lewis acids like AlCl₃ may not be suitable for all heterocyclic substrates due to potential side reactions. researchgate.net

Reaction Scheme: Friedel-Crafts Acylation

| Component | Role in Reaction | Example |

|---|---|---|

| Aromatic Substrate | Nucleophile | Benzene, Toluene, Anisole |

| Acylating Agent | Electrophile Precursor | This compound |

| Lewis Acid Catalyst | Activates Acyl Chloride | AlCl₃, FeCl₃, TiCl₄, SnCl₄ wikipedia.orgresearchgate.net |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

While specific computational studies on this compound are not prominent in the literature, Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the mechanisms of reactions involving such compounds. jcsp.org.pkmdpi.comresearchgate.net

DFT calculations are widely used to model the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. For reactions involving this compound, DFT could be employed to:

Model the Reduction Mechanism: Calculations could determine the energy barriers for the hydride attack on the carbonyl carbon and the subsequent elimination of the chloride ion. This would help in understanding the kinetics of the reduction by different agents like LiAlH₄ and NaBH₄.

Investigate Friedel-Crafts Acylation: DFT can be used to study the formation of the acylium ion complex with the Lewis acid catalyst. It can also model the transition state of the electrophilic attack on the aromatic ring, providing insights into the reaction's regioselectivity and the influence of substituents on both the pyrazole and the aromatic substrate. mdpi.com

These studies provide calculated activation energies (ΔG‡), which are crucial for predicting reaction rates and comparing competing reaction pathways.

An energy landscape, or potential energy surface (PES), provides a comprehensive map of all possible geometric arrangements of the atoms in a reacting system and their corresponding energies. nih.gov For a given reaction of this compound, computational analysis of the energy landscape would reveal:

Reaction Coordinates: The lowest energy path from reactants to products can be identified, which is known as the reaction coordinate.

Intermediates and Transition States: The landscape shows local energy minima corresponding to stable intermediates (like the tetrahedral intermediate in the reduction or the sigma complex in Friedel-Crafts acylation) and saddle points corresponding to transition states.

Thermodynamic and Kinetic Control: By comparing the energies of different products and the activation barriers to reach them, one can predict whether a reaction is under thermodynamic or kinetic control. For instance, in a Friedel-Crafts reaction, this analysis could predict the most likely site of acylation on a complex aromatic substrate.

Through these computational approaches, a detailed, atomistic-level understanding of the reactivity of this compound can be achieved, complementing and guiding experimental investigations.

Synthetic Applications and Derivatization Strategies

Construction of Complex Pyrazole-Containing Scaffolds

The versatility of 1-ethyl-1H-pyrazole-4-carbonyl chloride as a synthetic intermediate is showcased in its ability to form a variety of functional groups, leading to the creation of diverse and complex pyrazole-based molecules.

A primary and highly significant application of this compound is in the synthesis of pyrazole-4-carboxamides. This is typically achieved through a straightforward nucleophilic acyl substitution reaction with a primary or secondary amine. The reaction is generally high-yielding and proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. scielo.br

This reaction is of paramount importance as the pyrazole (B372694) carboxamide moiety is a well-established pharmacophore in a number of commercially successful fungicides. nih.gov The specific amine used in the reaction can be varied extensively, allowing for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

Table 1: Illustrative Synthesis of Pyrazole Carboxamides

| Amine Reactant | Resulting Pyrazole Carboxamide |

| Aniline (B41778) | N-phenyl-1-ethyl-1H-pyrazole-4-carboxamide |

| Benzylamine | N-benzyl-1-ethyl-1H-pyrazole-4-carboxamide |

| Piperidine | (1-ethyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone |

This table presents a conceptual illustration of the types of pyrazole carboxamides that can be synthesized from this compound.

In a similar fashion to amide formation, this compound can be readily converted to pyrazole-4-carboxylates, or pyrazole esters, through reaction with an appropriate alcohol. This esterification reaction is another example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. The reaction is often catalyzed by a non-nucleophilic base, such as pyridine, to facilitate the process. researchgate.net

The resulting pyrazole esters can serve as intermediates for further synthetic transformations or may themselves be the target molecules for biological evaluation. The synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives has been reported through various methods, highlighting the importance of this class of compounds. sid.ir

Table 2: Examples of Pyrazole Ester Synthesis

| Alcohol Reactant | Resulting Pyrazole Ester |

| Methanol | Methyl 1-ethyl-1H-pyrazole-4-carboxylate |

| Ethanol | Ethyl 1-ethyl-1H-pyrazole-4-carboxylate |

| Isopropanol | Isopropyl 1-ethyl-1H-pyrazole-4-carboxylate |

This table provides a conceptual overview of pyrazole esters that can be formed from this compound.

The synthesis of pyrazole acyl thiourea (B124793) derivatives represents a more complex derivatization strategy. While direct synthesis from this compound is plausible, a common synthetic route involves a two-step process. First, a related compound, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, to form a pyrazole-4-carbonyl isothiocyanate intermediate. This intermediate is then reacted with an amine to yield the final pyrazole acyl thiourea derivative. These compounds have shown promising antifungal activities. mdpi.com

This synthetic pathway underscores the versatility of the pyrazole-4-carbonyl chloride scaffold in accessing a wider range of functional groups and molecular complexities.

This compound can also serve as a precursor for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines. A plausible synthetic route would involve the conversion of the carbonyl chloride to a more suitable functional group, for instance, an aminopyrazole, which can then undergo cyclization with a suitable partner to form the fused ring system. The synthesis of pyrazolopyrimidines is of significant interest due to their diverse biological activities. tsijournals.com

For example, the carbonyl chloride could be converted to an amide, which is then reduced to an amine. This aminopyrazole can then be reacted with a 1,3-dicarbonyl compound or its equivalent to construct the pyrimidine (B1678525) ring, resulting in a pyrazolo[3,4-d]pyrimidine scaffold.

Role as an Intermediate in Agrochemical Development

The pyrazole moiety is a cornerstone in the design of modern agrochemicals, particularly fungicides. nih.gov this compound plays a crucial role as a key intermediate in the synthesis of these vital agricultural products.

One of the most significant applications of this compound is in the synthesis of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. SDHIs are a major class of fungicides that act by inhibiting the enzyme succinate dehydrogenase in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production. nih.gov

The pyrazole-4-carboxamide scaffold is a key feature of many potent SDHI fungicides. nih.gov this compound is an ideal precursor for the synthesis of these fungicidal carboxamides through its reaction with various aniline derivatives. The nature of the substituents on the aniline ring plays a crucial role in determining the fungicidal spectrum and efficacy of the final compound. Numerous commercial fungicides are based on this pyrazole carboxamide structure.

Table 3: Prominent Commercial SDHI Fungicides with a Pyrazole Carboxamide Core

| Fungicide Name | Key Structural Features |

| Bixafen | Contains a dichlorophenyl group attached to the carboxamide nitrogen. |

| Fluxapyroxad | Features a difluoromethyl group on the pyrazole ring and a substituted phenyl ring on the amide. |

| Penflufen | Incorporates a dichlorobenzyl group linked to the amide nitrogen. |

| Penthiopyrad | Possesses a thiophene (B33073) ring attached to the pyrazole and a substituted phenyl group on the amide. |

This table showcases examples of commercial fungicides that share the pyrazole carboxamide scaffold, which can be conceptually derived from intermediates like this compound.

Synthetic Routes to Other Crop Protection Agents

The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, and This compound serves as a key intermediate in the synthesis of a variety of crop protection agents, including fungicides, herbicides, and insecticides. nih.gov The general synthetic approach involves the reaction of the acyl chloride with a suitable nucleophile, such as an amine or an alcohol, to form an amide or an ester, respectively. This modular approach allows for the systematic modification of the final molecule to optimize its biological activity.

Fungicides: Pyrazole carboxamides are a significant class of fungicides, and This compound is an ideal starting material for their synthesis. By reacting it with various substituted anilines or other amino-heterocycles, a diverse library of pyrazole carboxamide derivatives can be generated. scielo.br For instance, the synthesis of novel pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety has demonstrated significant fungicidal activities. researchgate.net The resulting compounds have shown efficacy against a range of fungal pathogens, highlighting the importance of the pyrazole core in designing new fungicidal agents. nih.gov

Herbicides: The pyrazole scaffold is also present in several commercial herbicides. The synthesis of novel pyrazole derivatives as potential herbicides often involves the use of pyrazole carbonyl chlorides. For example, derivatives of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide have been synthesized and screened for their herbicidal activities against various weeds. journalijar.com While not a direct derivative of the title compound, this demonstrates the utility of the pyrazole carbonyl chloride functional group in accessing herbicidally active molecules.

Insecticides: Aryl pyrazoles are a known class of insecticides, with Fipronil being a prominent example. conicet.gov.ar The synthesis of new insecticidal compounds often leverages the pyrazole core. Research into novel 1H-pyrazole-5-carboxylic acid derivatives has shown promising insecticidal activities against pests like Aphis fabae. d-nb.inforesearchgate.net The general strategy involves the reaction of a pyrazole carbonyl chloride with an appropriate amine-containing fragment to introduce structural diversity and modulate the insecticidal properties.

The following table provides a summary of crop protection agents synthesized from pyrazole carbonyl chloride derivatives:

| Crop Protection Agent Class | General Structure | Synthetic Precursor | Target Pest/Disease |

| Fungicides | Pyrazole Carboxamides | Pyrazole-4-carbonyl chloride | Various fungal pathogens |

| Herbicides | Substituted Pyrazoles | Pyrazole-4-carbonyl chloride | Broadleaf and grassy weeds |

| Insecticides | Pyrazole Carboxamides/Esters | Pyrazole-4-carbonyl chloride | Sucking and chewing insects |

Contribution to Pharmaceutical and Medicinal Chemistry Research

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. This compound serves as a valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs) and as a building block for the discovery of novel drug candidates. pharmanoble.com

Intermediates for Active Pharmaceutical Ingredient (API) Synthesis

Building Blocks for Novel Drug Candidates

In the quest for new medicines, medicinal chemists often synthesize large libraries of compounds for biological screening. The modular nature of synthesizing derivatives from This compound makes it an attractive starting material for generating such libraries. By reacting it with a diverse set of amines, alcohols, and other nucleophiles, a wide array of novel pyrazole derivatives can be accessed. These compounds can then be tested for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrazole core is known to interact with various biological targets, and modifications at the 4-position via the carbonyl chloride can fine-tune these interactions.

Utility in Ligand Synthesis for Coordination Chemistry

Pyrazole-based ligands have played a significant role in the development of coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.netacs.org The nitrogen atoms of the pyrazole ring act as excellent coordination sites. This compound can be readily converted into a variety of ligands by introducing coordinating groups through the carbonyl chloride functionality.

For example, reaction with amines bearing additional donor atoms (e.g., pyridyl, imidazolyl) can lead to the formation of multidentate ligands. These ligands can then be used to construct coordination complexes with interesting structural, magnetic, and catalytic properties. The synthesis of mononuclear coordination complexes from pyrazole-acetamide ligands has been reported, demonstrating the versatility of this approach. nih.gov The resulting metal complexes have potential applications in catalysis, materials science, and as models for biological systems.

Spectroscopic Characterization and Analytical Methodologies for Research Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the chemical environment of each atom can be obtained.

In the ¹H NMR spectrum of 1-ethyl-1H-pyrazole-4-carbonyl chloride, each unique proton or group of equivalent protons generates a distinct signal. The spectrum is characterized by signals corresponding to the ethyl group and the protons on the pyrazole (B372694) ring.

The ethyl group (-CH₂CH₃) protons typically appear as two distinct multiplets. The methyl (CH₃) protons are expected to produce a triplet, while the methylene (B1212753) (CH₂) protons will appear as a quartet. This splitting pattern, known as spin-spin coupling, arises from the influence of adjacent protons.

The pyrazole ring contains two protons at positions 3 and 5. These protons are in different chemical environments and are expected to appear as distinct singlets in the aromatic region of the spectrum. The precise chemical shifts can be influenced by the solvent used for the analysis.

Table 1: Expected ¹H NMR Chemical Shift Ranges and Splitting Patterns

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-3 | ~8.0 - 8.5 | Singlet |

| Pyrazole H-5 | ~7.8 - 8.3 | Singlet |

| Ethyl -CH₂- | ~4.1 - 4.5 | Quartet |

Note: Values are predicted based on typical shifts for N-alkylated pyrazole derivatives and may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show six distinct signals, corresponding to the four carbons of the pyrazole-carbonyl moiety and the two carbons of the ethyl group. The carbonyl carbon of the acyl chloride is typically found significantly downfield due to the strong deshielding effect of the electronegative oxygen and chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~160 - 165 |

| Pyrazole C-3 | ~140 - 145 |

| Pyrazole C-5 | ~135 - 140 |

| Pyrazole C-4 | ~115 - 120 |

| Ethyl -CH₂- | ~45 - 50 |

Note: These are estimated chemical shifts based on analogous structures in scientific literature.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques are often employed.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity (³J-coupling).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the ethyl CH₂ and CH₃ groups, as well as the pyrazole C-3/H-3 and C-5/H-5 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected from the ethyl CH₂ protons to the pyrazole ring's N-1 and C-5 atoms, and from the pyrazole H-3 and H-5 protons to the carbonyl carbon (C-4), confirming the substitution pattern of the entire molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibration of its bonds.

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. Acyl chlorides are known to have one of the highest carbonyl stretching frequencies among common carbonyl compounds due to the strong electron-withdrawing effect of the chlorine atom. This peak is typically sharp and intense. Other characteristic bands would include C-H stretches from the ethyl group and C=N and C=C stretches from the pyrazole ring.

Table 3: Key IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acyl Chloride) | Stretch | 1770 - 1815 | Strong, Sharp |

| C=N (Pyrazole Ring) | Stretch | 1500 - 1600 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound (C₆H₇ClN₂O), the molecular weight is 158.59 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2⁺) separated by two mass units, with a relative intensity ratio of approximately 3:1.

Common fragmentation pathways for this molecule under electron ionization (EI) conditions would likely involve the loss of the chlorine atom or the entire carbonyl chloride moiety.

Table 4: Expected Key Ions in Mass Spectrometry

| Ion | m/z Value (for ³⁵Cl) | Description |

|---|---|---|

| [C₆H₇³⁵ClN₂O]⁺ | 158 | Molecular Ion (M⁺) |

| [C₆H₇³⁷ClN₂O]⁺ | 160 | Isotopic Molecular Ion (M+2⁺) |

| [C₆H₇N₂O]⁺ | 123 | Loss of Cl radical |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, chlorine, and oxygen) in a sample of this compound. This technique is fundamental for confirming the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula C6H7ClN2O. matrixscientific.comscbt.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 45.45% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 4.46% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 22.35% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 17.68% |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.09% |

| Total | 158.59 | 100.00% |

A close correlation between the experimental and theoretical values provides strong evidence for the correct elemental composition and high purity of the sample.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from any impurities, starting materials, or byproducts of a reaction, thereby allowing for an accurate assessment of its purity.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a characteristic property that can be used for identification.

When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also mass spectral data for each eluted component. This allows for the positive identification of this compound and the characterization of any impurities present. The mass spectrum obtained from GC-MS will exhibit the molecular ion peak and a fragmentation pattern that serves as a molecular fingerprint. Studies on the GC-MS of pyrazole derivatives have shown characteristic fragmentation patterns that can aid in structure elucidation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purity determination of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, a reverse-phase HPLC method would likely be employed.

In a typical reverse-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve the desired separation. Detection is commonly performed using a UV detector, as the pyrazole ring is expected to have a UV absorbance maximum. The purity of the sample is determined by the relative area of the peak corresponding to this compound. While specific HPLC methods for this exact compound are not detailed in the provided search results, methods for other pyrazole derivatives have been developed and can be adapted. sielc.com

Table 3: Exemplary Chromatographic Conditions for Pyrazole Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |

| HPLC | Reverse-phase (e.g., C18) | Acetonitrile/Water gradient | UV-Vis |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Computational Spectroscopic Predictions and Validation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become a powerful tool for predicting the spectroscopic properties of molecules. mdpi.com For this compound, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts, infrared vibrational frequencies, and other spectroscopic data.

These theoretical predictions can then be compared with experimental data to aid in the structural confirmation of the molecule. Discrepancies between the predicted and experimental spectra can often be rationalized by considering factors such as solvent effects and intermolecular interactions. The validation of computational predictions with experimental results provides a higher level of confidence in the structural assignment. For instance, studies on halogenated pyrazoles have shown a good correlation between DFT-calculated and experimental NMR data. mdpi.com This approach can be similarly applied to this compound to corroborate its structure.

Advanced Research Directions and Emerging Opportunities

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives, including acyl pyrazoles, is undergoing a green transformation, moving away from conventional methods that often require harsh conditions and hazardous reagents. bohrium.comimpactfactor.org Research is focused on adapting eco-friendly protocols for the synthesis of precursors to 1-ethyl-1H-pyrazole-4-carbonyl chloride, primarily 1-ethyl-1H-pyrazole-4-carboxylic acid. These greener strategies aim to improve efficiency, reduce waste, and utilize less toxic materials. researchgate.net

Key sustainable approaches being investigated include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields in the cyclocondensation reactions that form the pyrazole core. impactfactor.orgnih.gov

Ultrasonication: The use of ultrasound (sonochemistry) provides mechanical energy to the reaction, often leading to higher yields and shorter reaction times under milder conditions. impactfactor.orgnih.gov

Mechanochemistry (Ball Milling): Grinding reagents together in a ball mill, sometimes with a catalytic amount of acid, can facilitate solvent-free reactions, which is a significant step towards greener chemistry. nih.govrsc.org This method has proven versatile for synthesizing N-acyl pyrazoles. nih.gov

Use of Green Solvents: Replacing traditional volatile organic compounds with water, glycerol-water mixtures, or even lemon juice as a reaction medium is a key area of development. researchgate.netnih.gov

Catalysis: Employing catalysts like amino acids (e.g., glycine), nano-ZnO, or simple salts such as sodium chloride can promote reactions under milder, more environmentally friendly conditions. researchgate.netresearchgate.netmdpi.com

Once the precursor acid is formed, the conversion to this compound is also a target for green innovation. This involves exploring alternatives to traditional chlorinating agents like thionyl chloride or oxalyl chloride, focusing on reagents that have less hazardous byproducts and can be used under milder conditions.

| Green Synthetic Method | Key Advantages | Potential Application for Pyrazole Synthesis |

|---|---|---|

| Microwave Irradiation | Rapid heating, reduced reaction times, higher yields. impactfactor.org | Formation of the pyrazole ring from 1,3-dicarbonyl precursors. |

| Ultrasonication | Enhanced reaction rates at lower temperatures. nih.gov | Cyclization reactions, often in solvents like ethanol. nih.gov |

| Ball Milling | Solvent-free conditions, high reproducibility, versatility. nih.govrsc.org | Synthesis of N-acyl pyrazoles from carbohydrazides and 1,3-diketones. nih.gov |

| Green Catalysts (e.g., Glycine) | Use of biodegradable, non-toxic catalysts at room temperature. researchgate.net | Knoevenagel condensation for pyrazole-3-carbaldehydes. researchgate.net |

Chemo- and Regioselective Functionalization Strategies

The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science. nih.govnih.gov Developing strategies to selectively functionalize specific positions on the 1-ethyl-1H-pyrazole ring, either before or after the introduction of the carbonyl chloride, is a major research focus. The primary challenge lies in controlling the site of reaction (regioselectivity) and reacting one functional group in the presence of others (chemoselectivity).

For a molecule like this compound, the acyl chloride is the most reactive site. However, advanced strategies allow for modification at other positions:

Directed Metalation: The use of strong bases, such as TMP (2,2,6,6-tetramethylpiperidyl) bases, can selectively deprotonate specific carbon atoms on the pyrazole ring, creating organometallic intermediates. nih.govrsc.org These intermediates can then be trapped with various electrophiles to install new functional groups with high regioselectivity. rsc.org

Halogen/Metal Exchange: Starting with a brominated pyrazole derivative, a bromine-magnesium exchange can generate a Grignard reagent. nih.govrsc.org This intermediate can then undergo a range of reactions, including acylations, allylations, and cross-coupling reactions. nih.govresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Kumada-type) are powerful tools for creating new carbon-carbon bonds at specific positions on the pyrazole ring, enabling the introduction of aryl or alkyl groups. nih.gov

These functionalization methods provide a toolbox for creating a diverse array of substituted pyrazoles from a common intermediate, which is crucial for building libraries of compounds for screening. nih.govrsc.org

Investigation of Catalytic Applications Beyond Traditional Synthesis

While pyrazole derivatives are widely used as targets in synthesis, there is growing interest in using the pyrazole moiety itself as a functional component in catalysts. The nitrogen atoms in the pyrazole ring can act as ligands, coordinating with metal centers to form catalysts for a variety of organic transformations. researchgate.net

By using this compound as a starting material, researchers can synthesize a range of molecules where the pyrazole ring is appended to other functional groups. These new molecules can be designed as sophisticated ligands for transition metal catalysis. For example, reacting the carbonyl chloride with a molecule containing another donor atom (like an amine or a thiol) can create bidentate or tridentate ligands.

Potential catalytic applications for such pyrazole-based ligands include:

Cross-Coupling Reactions: Serving as ligands for palladium, copper, or nickel catalysts.

Asymmetric Catalysis: Designing chiral pyrazole-containing ligands to induce stereoselectivity in reactions.

Corrosion Inhibition: Pyrazole derivatives have been shown to form protective films on metal surfaces, indicating their potential in materials protection. globalresearchonline.net

The ability to easily modify the 4-position of the pyrazole ring via the carbonyl chloride group allows for fine-tuning the electronic and steric properties of the resulting ligand, which is essential for optimizing catalyst performance.

Integration in Automated Synthesis and High-Throughput Experimentation

The demand for large, diverse libraries of novel compounds, particularly in drug discovery and materials science, has driven the adoption of automated synthesis and high-throughput experimentation (HTE). whiterose.ac.ukchemmethod.com The pyrazole scaffold is well-suited for these technologies. whiterose.ac.uk this compound is an ideal building block for such platforms due to its high reactivity, which allows for rapid and clean reactions.

Automated Library Synthesis: Automated synthesizers can perform parallel reactions, reacting a stock solution of this compound with a large array of different nucleophiles (e.g., amines, alcohols, thiols) loaded in microplates. whiterose.ac.ukresearchgate.net This enables the rapid generation of hundreds or thousands of distinct pyrazole amides, esters, and thioesters for biological screening. whiterose.ac.uk

Continuous Flow Synthesis: Flow chemistry offers a safe and efficient way to handle reactive intermediates and perform multi-step syntheses. nih.gov An "assembly line" approach can be used where a pyrazole core is synthesized and then sequentially modified in different reactor modules. nih.gov This method is particularly advantageous for safely handling potentially hazardous reagents and for scaling up reactions. nih.gov

High-Throughput Screening (HTS): The compound libraries generated via automated synthesis can be directly subjected to HTS to identify hits for various biological targets, such as enzymes implicated in cancer. chemmethod.com High-throughput virtual screening (HTVS) is also used to computationally screen vast libraries of virtual pyrazole compounds to predict their binding affinity and pharmacokinetic properties before synthesis. chemmethod.com

The combination of HTE with automated synthesis accelerates the design-make-test-analyze cycle, significantly speeding up the discovery of new lead compounds. whiterose.ac.ukwhiterose.ac.uk

| Technology | Application to this compound | Key Advantages |

|---|---|---|

| Automated Parallel Synthesis | Rapid generation of amide/ester libraries from diverse nucleophiles. whiterose.ac.ukresearchgate.net | High speed, access to large chemical space, miniaturization. whiterose.ac.uk |

| Continuous Flow Chemistry | Multi-step synthesis involving the pyrazole core and subsequent functionalization. nih.gov | Enhanced safety, scalability, precise control over reaction conditions. nih.gov |

| High-Throughput Screening (HTS) | Biological evaluation of the synthesized compound libraries. chemmethod.com | Rapid identification of biologically active "hit" compounds. |

Design and Synthesis of Advanced Materials Incorporating the Pyrazole Moiety

The unique coordination properties of the pyrazole ring make it an excellent building block for advanced materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.net MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. uninsubria.it

The carboxylic acid precursor to this compound, or derivatives thereof, can serve as the organic linker in MOF synthesis. researchgate.netrsc.org By carefully selecting the metal center and the pyrazole-based linker, it is possible to tune the properties of the resulting MOF for specific applications.

Key research directions include:

Gas Storage and Separation: The porous nature of pyrazole-based MOFs allows them to adsorb gases. researchgate.net By modifying the pyrazole linker, the pore size and surface chemistry can be engineered to selectively capture gases like carbon dioxide. researchgate.net

Luminescent Sensing: MOFs incorporating pyrazole ligands can exhibit luminescence, which may be quenched or enhanced upon interaction with specific molecules. researchgate.net This property can be exploited to create highly sensitive chemical sensors for environmental pollutants or biological markers. researchgate.net

Heterogeneous Catalysis: The metal centers within the MOF can act as catalytic sites, while the porous framework allows substrates to diffuse in and out. researchgate.net Post-synthetic modification of pyrazole-based MOFs can also be used to introduce or enhance catalytic activity. researchgate.net

Coordination Polymers: Beyond 3D MOFs, pyrazole ligands can be used to construct 1D or 2D coordination polymers with interesting magnetic or electronic properties. uninsubria.it

The versatility of this compound as a precursor allows for the systematic modification of the linker, providing a powerful tool for designing bespoke materials with tailored functionalities. rsc.orgdigitellinc.com

Q & A

Q. What are the established synthetic routes for 1-ethyl-1H-pyrazole-4-carbonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines, followed by chlorination using reagents like phosphoryl oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, a Vilsmeier-Haack reaction (using DMF and POCl₃) is effective for introducing carbonyl groups to pyrazole rings . Key parameters include temperature control (e.g., reflux at 120°C for cyclization) and stoichiometric ratios to minimize side products. Purification via column chromatography (silica gel) or recrystallization (ethyl acetate/hexane) enhances purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituents on the pyrazole ring (e.g., ethyl group at N1, carbonyl at C4). Chemical shifts for the carbonyl chloride group typically appear at ~165–170 ppm in C NMR .

- IR : Strong absorption bands at ~1750 cm⁻¹ confirm the C=O stretch of the acyl chloride .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and dihedral angles critical for understanding reactivity .

Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitution reactions?

- Methodological Answer : The pyrazole ring’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward amines, alcohols, and hydrazines. For example, reactions with amines proceed under mild conditions (0–25°C) in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to scavenge HCl . Comparative studies with phenylacetyl chloride show faster kinetics due to reduced steric hindrance .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and stability of this compound in complex reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for nucleophilic attacks. Molecular docking studies (e.g., AutoDock Vina) predict interactions with biological targets, such as enzyme active sites, aiding drug design . Retrosynthetic analysis tools (e.g., Pistachio, Reaxys) propose optimized synthetic pathways by analyzing similar pyrazole derivatives .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning or purity. Strategies include:

- Cross-Validation : Use multiple assays (e.g., antimicrobial disk diffusion vs. microdilution) to confirm activity .

- HPLC-Purity Checks : Ensure >95% purity via reverse-phase HPLC before biological testing .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethyl with methyl) to isolate contributing factors .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon) at –20°C in sealed containers. Degradation via hydrolysis forms the carboxylic acid, detectable by IR (~1700 cm⁻¹ for –COOH) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>150°C), guiding safe handling during reflux .

Q. How can reaction yields be optimized in large-scale syntheses of this compound?

- Methodological Answer :

- Catalytic Enhancements : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., dimerization) .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling dynamic adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.